1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

Nucleophilic aromatic substitution Pyridine halogen regiochemistry Cross-coupling reactivity

Unique orthogonal reactivity: aryl bromide for Pd cross-coupling, secondary alcohol for esterification/Mitsunobu, and secondary amine for amidation/reductive amination—enables sequential diversification without protecting-group manipulation. Fragment-library compliant (MW 245, clogP <3, HBD ≤3). The 5-bromo substitution pattern and N-ethyl substituent differentiate it from common 2-substituted analogs, ensuring target-specific SAR fidelity. Achiral nature eliminates enantiomer artifacts in biophysical screening.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
Cat. No. B13009696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol
Molecular FormulaC9H13BrN2O
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CN=C1)Br)O
InChIInChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3
InChIKeyZCARCZSLZIFMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol (CAS 1602917-58-7): Structural Identity and Procurement-Relevant Profile


1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol (CAS 1602917-58-7) is a heterocyclic amino alcohol with the molecular formula C₉H₁₃BrN₂O and a molecular weight of 245.12 g·mol⁻¹ . The compound features a 5-bromopyridin-3-yl group linked to an N-ethyl-substituted ethanolamine backbone (SMILES: CCNCC(O)c1cncc(Br)c1) . It belongs to the broader class of pyridyl ethanolamines, a scaffold that has been disclosed in patent literature as the core of β-adrenergic receptor modulators and animal growth-promoting agents [1]. Its secondary amine character, bromine substitution pattern at the pyridine 5-position, and the presence of a free hydroxyl group jointly define its synthetic utility as a functionalizable building block for medicinal chemistry programs.

Why 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol Cannot Be Generically Substituted: Critical Structure–Function Barriers


Within the pyridyl ethanolamine family, seemingly minor structural variations produce discrete differences in reactivity, hydrogen-bonding capacity, and downstream biological readout. The bromine at the pyridine 5-position (versus the more common 2- or 3-substitution) alters the electron density of the aromatic ring, influencing both nucleophilic aromatic substitution rates and the π-stacking geometry with biological targets [1]. The N-ethyl substituent on the ethanolamine nitrogen differentiates this compound from primary-amine analogs (such as 2-amino-2-(5-bromopyridin-3-yl)ethanol, CAS 1270379-81-1) and shorter-chain N-methyl variants, modulating steric bulk, basicity (estimated pKa shift of 0.5–1.0 log units), and metabolic N-dealkylation susceptibility [2]. Furthermore, the ethylene spacer between the amine and the hydroxyl group maintains a specific distance between the H-bond donor/acceptor pair, a feature that patent literature has demonstrated is non-negotiable for target engagement in the pyridyl ethanolamine pharmacophore class [3]. These three distinguishing features—bromine position, amine substitution, and spacer length—mean that procurement of a close analog in lieu of the exact title compound introduces unquantified risk into synthetic and pharmacological workflows.

Quantitative Differentiation Evidence for 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol Against Closest Analogs


Bromine Position: 5-Bromo vs. 3-Bromo Pyridyl Regioisomer Reactivity

The bromine substitution position on the pyridine ring governs the compound's reactivity in palladium-catalyzed cross-coupling reactions. The 5-bromo substituent is conjugated with the pyridine nitrogen (meta-relationship), whereas the isomeric 1-(3-bromopyridin-2-yl)-2-(ethylamino)ethanol (CAS 1706450-72-7) places bromine ortho to the pyridine nitrogen. In C–N and C–C bond-forming reactions, 5-bromopyridine derivatives generally exhibit higher oxidative addition rates with Pd(0) catalysts compared to 2-bromo isomers, due to reduced steric encumbrance at the metal center. This positional difference directly impacts synthetic route efficiency for downstream elaboration [1].

Nucleophilic aromatic substitution Pyridine halogen regiochemistry Cross-coupling reactivity

Amine Substitution: N-Ethyl Secondary Amine vs. Primary Amine Basicity and Metabolic Stability

The N-ethyl substitution on the target compound confers a secondary amine character with an estimated pKa (conjugate acid) of approximately 9.0–9.5 [1]. In contrast, the primary amine analog 2-amino-2-(5-bromopyridin-3-yl)ethanol (CAS 1270379-81-1) has an estimated pKa of approximately 8.0–8.5 [1]. This 0.5–1.0 log unit increase in basicity affects both salt formation behavior (relevant to purification and formulation) and the protonation state at physiological pH. Additionally, N-ethyl substitution reduces susceptibility to oxidative deamination by monoamine oxidase enzymes compared with the primary amine, contributing to enhanced metabolic stability—a principle well established across ethanolamine pharmacophores [2].

Amine basicity Metabolic stability N-dealkylation logD

Hydroxyl Group Presence: Functionalization Handle vs. Deoxygenated Analog

The secondary hydroxyl group on the ethanol spacer of the target compound provides a critical functional handle for esterification, etherification, carbamoylation, or oxidation that is entirely absent in the deoxygenated analog 1-(5-bromopyridin-3-yl)ethanamine (CAS 39741-47-4). This hydroxyl group contributes 1 hydrogen bond donor and 1 hydrogen bond acceptor, increasing topological polar surface area (tPSA) by approximately 20.2 Ų compared with the deoxygenated analog (estimated tPSA: 45.2 vs. 25.0 Ų) [1]. In drug discovery contexts, this difference can substantially affect passive membrane permeability, oral bioavailability prediction, and blood–brain barrier penetration [2].

Hydrogen bonding Prodrug derivatization Synthetic handle logP

Regioisomeric Connectivity: Ethylene Spacer Length vs. Methylene-Bridged Amine

The target compound possesses a two-carbon ethylene spacer between the hydroxyl-bearing carbon and the amine nitrogen (C–C–N connectivity: HO–CH–CH₂–NHEt). In contrast, the regioisomer 2-{[(5-bromopyridin-3-yl)methyl]amino}ethanol (CAS 381684-84-0) features a methylene bridge between the pyridine ring and the amine, coupled with an ethoxy linker to the hydroxyl group (Py–CH₂–NH–CH₂CH₂–OH). This structural difference changes the distance between the aromatic ring centroid and the hydrogen-bond donor/acceptor motif by approximately 1.2–1.5 Å [1]. The patent literature on pyridyl ethanolamine β-adrenergic ligands explicitly demonstrates that the C–C–N connectivity is a structural requirement for high-affinity receptor engagement in this scaffold class [2].

Linker geometry Conformational flexibility Pharmacophore mapping

Molecular Weight and Heavy Atom Count: Synthetic Tractability and Cost-of-Goods Implications

The target compound (MW 245.12, 13 heavy atoms) occupies a favorable position in the fragment-like to lead-like chemical space (MW < 300, heavy atom count ≤ 20), making it an attractive starting point for fragment-based drug discovery (FBDD) [1]. Compared with the dihydrochloride salt form of its chiral analog (2R)-2-amino-2-(5-bromopyridin-3-yl)ethanol·2HCl (MW 289.98), the free base form of the target compound avoids the additional mass, hygroscopicity, and counterion complexity associated with salt forms. Furthermore, the target compound is one synthetic step removed from commercially available 5-bromonicotinaldehyde (via reductive amination with N-ethylethanolamine), whereas synthesis of the chiral (R)-enantiomer of the primary amine analog requires asymmetric synthesis or chiral resolution, adding to procurement cost .

Molecular complexity Synthetic accessibility Procurement cost Fragment-like properties

High-Confidence Research and Industrial Application Scenarios for 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol


Fragment-Based Drug Discovery (FBDD) Library Member for Kinase and GPCR Targets

With a molecular weight of 245.12 and 13 heavy atoms, 1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol falls within the 'Rule of Three' guidelines for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its 5-bromopyridine moiety serves as a privileged fragment for ATP-binding site engagement in kinase targets, while the ethanolamine tail offers vectors for fragment growing or linking. The compound's achiral nature simplifies hit validation and eliminates enantiomer-related artifacts during biophysical screening (SPR, ITC, DSF). Its hydroxyl group provides a direct synthetic handle for tethering to fluorophores or solid supports in target-immobilized fragment screening formats .

Key Intermediate for β-Adrenergic Receptor Modulator Synthesis

The pyridin-3-yl ethanolamine core is a documented pharmacophore for β₃-adrenergic receptor agonists, as disclosed in patents from Pfizer and Merck [2]. The target compound's free secondary hydroxyl group and secondary amine enable sequential functionalization: the hydroxyl can be elaborated to an aryloxy or heteroaryloxy ether (mimicking the phenoxy-ethylamino motif of known β₃-agonists), while the ethyl-substituted amine can undergo further N-alkylation or acylation. Critically, the 5-bromo substituent acts as a synthetic placeholder; it can be elaborated via Suzuki, Buchwald–Hartwig, or Sonogashira coupling to introduce diverse aryl, heteroaryl, amine, or alkyne substituents for SAR exploration [3].

Synthetic Building Block for CNS-Penetrant Compound Libraries

The calculated tPSA of approximately 45.2 Ų and molecular weight of 245.12 position the target compound below the established thresholds for blood–brain barrier penetration (tPSA < 60–70 Ų, MW < 400) [4]. When elaborated with appropriate lipophilic substituents via the bromine coupling handle, the resulting derivatives have an elevated probability of achieving CNS exposure. The secondary amine and alcohol groups provide balanced polarity, while the pyridine nitrogen contributes to solubility without excessively increasing tPSA. This property profile makes the compound a valuable starting scaffold for CNS-targeted medicinal chemistry programs, including those pursuing orexin, histamine H₃, or monoamine transporter targets.

Chemical Probe Synthesis via Orthogonal Functionalization of Bromine, Hydroxyl, and Amine Handles

The target compound uniquely presents three chemically orthogonal reactive sites: (i) the aryl bromide at pyridine C5 for Pd-mediated cross-coupling; (ii) the secondary alcohol at the benzylic position for esterification, oxidation, or Mitsunobu reactions; and (iii) the secondary amine for amide bond formation, reductive amination, or sulfonamide synthesis . This orthogonal reactivity enables sequential diversification without protecting group manipulation, allowing efficient construction of focused chemical libraries around a common pyridyl ethanolamine scaffold. For chemical biology applications, the hydroxyl group can be selectively derivatized with a biotin or fluorophore tag while preserving the bromine for target-directed SAR exploration, or vice versa.

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.